Cas no 1223871-38-2 (N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide)
![N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide structure](https://it.kuujia.com/scimg/cas/1223871-38-2x500.png)
1223871-38-2 structure
Nome del prodotto:N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide
N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1223871-38-2
- Z826994908
- EN300-26598602
- (E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
- N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-[(pyridin-2-yl)methyl]ethene-1-sulfonamide
- N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide
-
- Inchi: 1S/C21H18BrFN2O2S/c22-19-10-9-18(21(23)14-19)15-25(16-20-8-4-5-12-24-20)28(26,27)13-11-17-6-2-1-3-7-17/h1-14H,15-16H2
- Chiave InChI: NYTFCEFRKLWCFO-UHFFFAOYSA-N
- Sorrisi: C(S(N(CC1=CC=C(Br)C=C1F)CC1=NC=CC=C1)(=O)=O)=CC1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 460.02564g/mol
- Massa monoisotopica: 460.02564g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 604
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- Densità: 1.487±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 594.1±60.0 °C(Predicted)
- pka: 3.99±0.12(Predicted)
N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598602-0.05g |
N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-[(pyridin-2-yl)methyl]ethene-1-sulfonamide |
1223871-38-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide Letteratura correlata
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1223871-38-2 (N-[(4-Bromo-2-fluorophenyl)methyl]-2-phenyl-N-(2-pyridinylmethyl)ethenesulfonamide) Prodotti correlati
- 2229467-89-2(2,2-difluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol)
- 1194605-76-9(1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one)
- 2229203-25-0(3-(2-cyclopropylphenyl)-2,2-dimethylpropan-1-ol)
- 2138114-06-2(4-(2-fluoropyridin-3-yl)methylmorpholine)
- 2229195-66-6(2-{5-chlorothieno3,2-bpyridin-2-yl}azetidine)
- 2352069-99-7(Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)
- 120823-35-0(2,5-Dichloro-N-2-(1H-indol-3-yl)ethylbenzenesulfonamide)
- 130636-60-1(Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate)
- 364339-37-7(1-(2-(4-Fluorophenoxy)ethyl)-1H-benzo[d]imidazol-2-amine)
- 1353962-99-8({2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
